molecular formula C16H22O2 B3030939 1,3-Octanedione, 4-ethyl-1-phenyl- CAS No. 112405-99-9

1,3-Octanedione, 4-ethyl-1-phenyl-

Cat. No.: B3030939
CAS No.: 112405-99-9
M. Wt: 246.34 g/mol
InChI Key: GGQOYCFZZZEZMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Claisen condensation reaction, where ethyl acetate and acetophenone are reacted in the presence of a strong base such as sodium ethoxide . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of the acetophenone, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Octanedione, 4-ethyl-1-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Octanedione, 4-ethyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Octanedione, 4-ethyl-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its diketone structure allows it to participate in enolate formation, which is a key intermediate in many organic reactions . Additionally, the phenyl ring can engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Octanedione, 4-methyl-1-phenyl-: Similar structure but with a methyl group instead of an ethyl group.

    1,3-Octanedione, 4-ethyl-1-(4-methylphenyl)-: Similar structure but with a methyl-substituted phenyl ring.

    1,3-Octanedione, 4-ethyl-1-(4-chlorophenyl)-: Similar structure but with a chloro-substituted phenyl ring.

Uniqueness

1,3-Octanedione, 4-ethyl-1-phenyl- is unique due to its specific combination of ethyl and phenyl substituents on the octanedione backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-ethyl-1-phenyloctane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-3-5-9-13(4-2)15(17)12-16(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQOYCFZZZEZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455880
Record name 1,3-Octanedione, 4-ethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112405-99-9
Record name 1,3-Octanedione, 4-ethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The conditions of Example 1 were repeated except that the following amounts were used: 60% sodium hydride in mineral oil (200 g, 5.03 mol. 2.0 mol/mol acetophenone), methyl 2-ethylhexanoate (618 g, 3.91 mol, 1.5 mol/mol acetophenone), xylene (449 g), and then a solution of acetophenone (304 g, 2.53 mol) in xylene (180 g) was added over 1 h. The mixture was kept at reflux for an additional 30 min. Workup of the reaction mixture gave material having product in a crude yield of 89%. Vacuum distillation (200 mtorr) through a 15 cm Vigreux column yielded the product in the heart cut: 4-ethyl-1-phenyl-1,3-octadione (523 g, 97% pure, 2.06 mol; 81% yield; bp: 128-169° C.). Dypnone was undetectable in the product.
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618 g
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304 g
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180 g
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449 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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